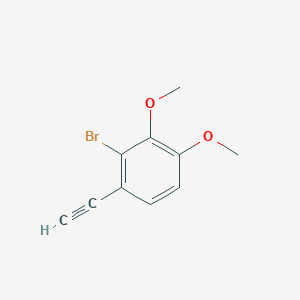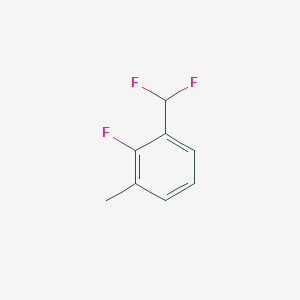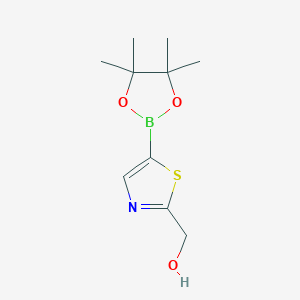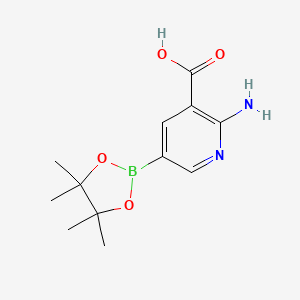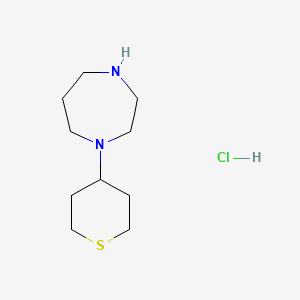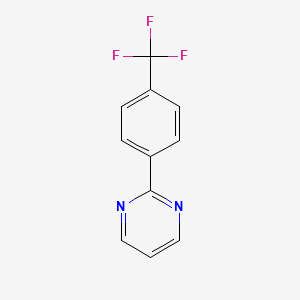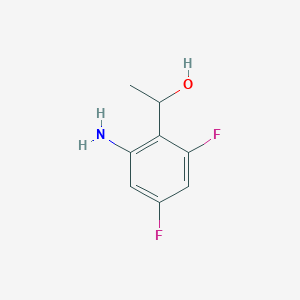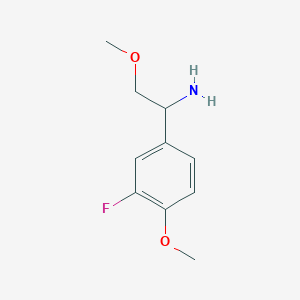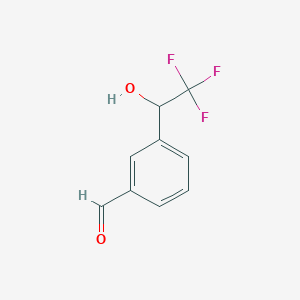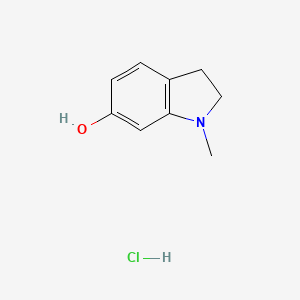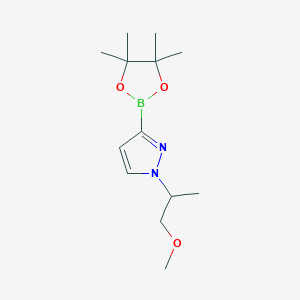![molecular formula C10H10FNO B12968702 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a fluorinated heterocyclic compound. It is part of the benzo[c]azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s stability and bioavailability, making it a valuable target for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated aniline derivative, the compound can be synthesized through a series of steps including acylation, cyclization, and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often use continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Uniqueness
Compared to similar compounds, 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to its specific fluorine substitution, which enhances its stability and bioavailability. This makes it a more attractive candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C10H10FNO |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
7-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10FNO/c11-8-3-4-9-7(6-8)2-1-5-12-10(9)13/h3-4,6H,1-2,5H2,(H,12,13) |
Clave InChI |
IOAZVRUJVZKAKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)F)C(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


